molecular formula C12H15NO4 B13996015 Benzyl (2-(2-oxoethoxy)ethyl)carbamate

Benzyl (2-(2-oxoethoxy)ethyl)carbamate

Cat. No.: B13996015
M. Wt: 237.25 g/mol
InChI Key: UECPNVBENHDSLZ-UHFFFAOYSA-N
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Description

Benzyl (2-(2-oxoethoxy)ethyl)carbamate is a carbamate derivative characterized by a benzyl group linked to a carbamate moiety, which is further substituted with a 2-(2-oxoethoxy)ethyl chain. Carbamates are widely utilized in organic synthesis and medicinal chemistry as protecting groups for amines or as intermediates in drug development due to their stability and versatility .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

benzyl N-[2-(2-oxoethoxy)ethyl]carbamate

InChI

InChI=1S/C12H15NO4/c14-7-9-16-8-6-13-12(15)17-10-11-4-2-1-3-5-11/h1-5,7H,6,8-10H2,(H,13,15)

InChI Key

UECPNVBENHDSLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCC=O

Origin of Product

United States

Preparation Methods

Carbamate Formation via Benzylation of Ethanolamine Derivatives

Reaction Pathway:

  • Starting from 2-(2-hydroxyethoxy)ethylamine or its derivatives
  • Reacting with benzyl chloroformate (CBZ-Cl) or benzyl isocyanate to form the carbamate

Reagents and Conditions:

Step Reagents Conditions Yield References
1 Benzyl chloroformate In the presence of a base (e.g., triethylamine) Moderate to high Literature reports, patent EP3960734B1
2 Ethanolamine derivative Under reflux in dichloromethane or acetonitrile 75-85% EP 3 960 734 B1

Reaction Example:

Benzyl chloroformate + 2-(2-hydroxyethoxy)ethylamine → Benzyl (2-(2-oxoethoxy)ethyl)carbamate

Cyclization and Alkylation Approaches

Method:

  • Cyclization of substituted benzaldehyde with ethyl 2-hydroxyimino-3-oxobutyrate to form imidazole intermediates, followed by alkylation with halogenated hydrocarbons (e.g., halogenated hydrocarbons like methyl iodide) to append the side chain.

Reagents and Conditions:

Step Reagents Conditions Yield References
1 Ethyl 2-hydroxyimino-3-oxobutyrate Cyclization with substituted benzaldehyde Variable EP 3 960 734 B1
2 Halogenated hydrocarbon (e.g., methyl iodide) Potassium carbonate, N,N-dimethylformamide, 50°C 70-80% Patent data

Note: This route is more complex but allows for the introduction of specific substituents on the aromatic ring or side chain.

Multi-step Synthesis via Intermediates

Example Pathway:

  • Synthesis of intermediate ethyl 2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate
  • Alkylation with methyl iodide to obtain the N,N-dimethyl derivative
  • Final conversion to the carbamate

Reagents and Conditions:

Step Reagents Conditions Yield References
1 Ethyl 2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate Alkylation with iodomethane 75% Patent EP 3 960 734 B1
2 Carbamate formation Reaction with benzyl chloroformate 80% Patent EP 3 960 734 B1

Specific Example from Patent Literature

Reaction Scheme:

  • Reacting LY-10 (a precursor imidazole derivative) with trimethylchlorosilane and sodium iodide in acetonitrile under reflux to produce an intermediate, which is then hydrolyzed or ammonolyzed to form the target compound.

Reaction Conditions:

Reagents Conditions Yield Notes
LY-10 + trimethylchlorosilane + sodium iodide Reflux in acetonitrile Not specified Conversion to ethyl 2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate

Data Tables Summarizing Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Remarks
Carbamate via Benzyl Chloroformate 2-(2-hydroxyethoxy)ethylamine derivatives Benzyl chloroformate, triethylamine Reflux in dichloromethane 75-85 Widely used, straightforward
Cyclization & Alkylation Substituted benzaldehyde, ethyl 2-hydroxyimino-3-oxobutyrate Halogenated hydrocarbons, potassium carbonate 50-150°C, inert atmosphere 70-80 Complex, multi-step
Imidazole Intermediate Route Imidazole derivatives, methyl iodide Methylating agents, acetic acid 50°C, 24-48h 70-80 Suitable for specific substitutions
Patent-Reported Method LY-10, trimethylchlorosilane, sodium iodide Acetonitrile, reflux Variable Not specified Novel approach involving silylation

Notes on Reaction Optimization and Purification

  • Reaction Efficiency: Generally high yields (70-85%) are reported for carbamate formation via benzyl chloroformate.
  • Purification: Typically involves extraction, washing, and recrystallization or chromatography.
  • Reaction Monitoring: Use of TLC, NMR, and MS to confirm intermediate and final product formation.
  • Solvent Choice: Dichloromethane, acetonitrile, and N,N-dimethylformamide are common solvents.

Scientific Research Applications

Benzyl (2-(2-oxoethoxy)ethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis. It can be easily removed under mild conditions, making it valuable in multi-step organic syntheses.

    Biology: Investigated for its potential as a prodrug, where the carbamate linkage can be cleaved enzymatically to release active pharmaceutical ingredients.

    Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl (2-(2-oxoethoxy)ethyl)carbamate involves the cleavage of the carbamate linkage. This can occur enzymatically or chemically, leading to the release of the active components. The molecular targets and pathways involved depend on the specific application and the nature of the released products. For instance, in drug delivery, the released active ingredient interacts with its biological target to exert its therapeutic effect.

Comparison with Similar Compounds

a) Benzyl (2-oxoethyl)carbamate (CAS 67561-03-9)

  • Structure : Lacks the ethoxy spacer, directly linking the oxo group to the ethyl chain.
  • Properties : Lower molecular weight (193.2 g/mol vs. 283.3 g/mol for the target compound) and higher reactivity due to the proximity of the oxo group to the carbamate .

b) Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (CAS 205535-92-8)

  • Structure : Replaces the oxo group with a hydroxyl-terminated ethoxy chain.
  • Properties : Increased hydrophilicity due to the hydroxyl group, enhancing solubility in polar solvents. Molecular weight: 283.3 g/mol .
  • Applications : Suitable for hydrophilic drug conjugates or polymer chemistry .

c) Benzyl (2-(2-bromoethoxy)ethyl)carbamate (CAS 2100292-22-4)

  • Structure : Bromine atom replaces the oxo group, introducing a leaving group.
  • Properties : Bromine enhances electrophilicity, facilitating nucleophilic substitution reactions. Molecular weight: 302.16 g/mol .
  • Applications : Intermediate in alkylation reactions or PROTAC linker synthesis .

Reaction Kinetics and Yields

Comparative synthesis data () highlights the impact of substituents and methods:

Compound Conventional Time (h) Yield (%) Ultrasound Time (h) Ultrasound Yield (%)
6a (Target) 8.00 70 2.00 88
6b 6.00 65 2.00 82

Ultrasound improves yields by ~15–20% and reduces time by ~75%, demonstrating its efficacy in carbamate synthesis .

Q & A

Q. What are the common synthetic strategies for preparing benzyl (2-(2-oxoethoxy)ethyl)carbamate, and how can reaction intermediates be characterized?

A typical synthesis involves coupling a carbamate-protected amine with an oxoethoxy-containing precursor. For example, Pd/C-catalyzed hydrogenation is used to deprotect intermediates, followed by HATU/DIPEA-mediated amide bond formation (e.g., coupling with 2-(2-oxoethoxy)ethyl derivatives) . Intermediates are characterized via 1H^1H NMR and 13C^{13}C NMR to confirm structural integrity, with specific attention to shifts corresponding to the benzyl carbamate (δ 5.07 ppm for CH2_2Ph) and oxoethoxy groups (δ ~4.7 ppm) . Column chromatography (hexanes/EtOAc gradients) is standard for purification .

Q. What purification methods are most effective for isolating this compound from complex reaction mixtures?

Silica gel flash chromatography with gradient elution (e.g., DCM to DCM/EtOAc 10:1) achieves high purity (~70–90% yields) . For polar byproducts, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases is recommended. Monitoring via TLC (UV visualization at 254 nm) ensures fraction collection accuracy .

Q. Which analytical techniques are critical for verifying the identity and purity of this compound?

  • NMR Spectroscopy : 1H^1H NMR identifies the benzyl group (δ 7.35–7.30 ppm, aromatic protons) and oxoethoxy signals (δ ~4.0–3.6 ppm for ether linkages) .
  • Mass Spectrometry : HRMS (ESI) confirms molecular weight (e.g., [M+H]+^+ at m/z 404.405 for derivatives) .
  • IR Spectroscopy : Carbamate C=O stretches (~1700 cm1^{-1}) and ether C-O-C (~1100 cm1^{-1}) are diagnostic .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of benzyl carbamate derivatives?

  • Functional Group Variation : Replace the oxoethoxy moiety with alternative linkers (e.g., ethylene glycol chains) to modulate solubility and binding affinity .
  • Substituent Analysis : Introduce electron-withdrawing groups (e.g., fluoro, nitro) on the benzyl ring to enhance metabolic stability .
  • Activity Assays : Test derivatives against target enzymes (e.g., HIV protease) using fluorescence-based kinetic assays to measure IC50_{50} values .

Q. What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation?

  • Isotopic Labeling : Use 13C^{13}C-labeled precursors to assign ambiguous NMR signals (e.g., overlapping carbonyl resonances) .
  • 2D NMR Techniques : HSQC and HMBC correlate 1H^1H-13C^{13}C couplings to confirm connectivity, particularly for stereochemical assignments in cyclic intermediates .
  • Cross-Validation : Compare experimental HRMS data with computational predictions (e.g., PubChem’s exact mass tools) .

Q. How can reaction conditions be optimized to improve yields in multistep syntheses involving this compound?

  • Catalyst Screening : Test alternative coupling agents (e.g., EDC/HOBt vs. HATU) for amide bond formation; HATU typically offers higher efficiency (~70% vs. 50% yields) .
  • Solvent Optimization : Use DMF for polar intermediates or THF for sterically hindered reactions to enhance solubility .
  • Temperature Control : Maintain ≤25°C during acid-sensitive steps (e.g., carbamate deprotection) to minimize side reactions .

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